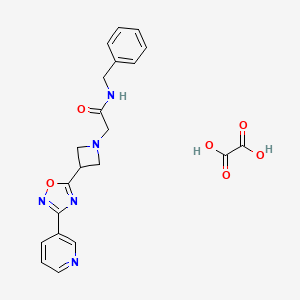

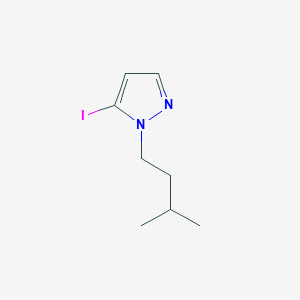

![molecular formula C7H14N2O3S B2355886 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One CAS No. 1342578-40-8](/img/structure/B2355886.png)

1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One” is a chemical compound with the molecular formula C7H14N2O3S . It has an average mass of 206.263 Da . This compound is an important intermediate in synthetic organic chemistry, mainly used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One” consists of a piperazine ring attached to a methylsulfonyl group and an ethanone group . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 464.6±45.0 °C at 760 mmHg, and a flash point of 234.8±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

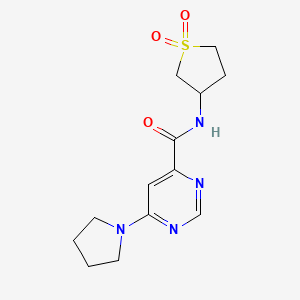

- PARP Inhibition : Compounds similar to 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One have been investigated for their potential as PARP inhibitors. PARP (poly(ADP-ribose) polymerase) inhibitors play a crucial role in cancer therapy, especially in treating BRCA-mutated cancers. Research has shown that certain derivatives of this compound exhibit PARP inhibitory activity .

- Impurity Characterization : Researchers analyze impurities in pharmaceuticals to ensure product safety and efficacy. 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One may appear as an impurity in drug formulations, and its identification is critical for quality control .

Anticancer Research

Pharmaceutical Impurity Studies

Mecanismo De Acción

Target of Action

The primary target of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One interacts with its target, PARP, leading to the inhibition of the catalytical activity of PARP1 . This interaction results in enhanced cleavage of PARP1 and increased phosphorylation of H2AX .

Biochemical Pathways

The compound’s interaction with PARP affects the DNA repair pathway. By inhibiting PARP1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA errors and eventually cell death .

Result of Action

The action of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One leads to a loss of cell viability in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells, with an IC 50 value found to be 18 μM for a similar compound . The compound also increased CASPASE 3/7 activity, which is involved in the execution-phase of cell apoptosis .

Propiedades

IUPAC Name |

1-(4-methylsulfonylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGERBPBMMIAXAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)

![2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2355809.png)

![2-Chloro-N-methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B2355814.png)

![N-(3,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2355815.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2355818.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2355822.png)

![4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2355823.png)